tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate
Description
tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate is a chiral carbamate derivative featuring a fluorinated piperidine core. Its structure includes a tert-butyl carbamate group, a fluorine substituent at the 5-position of the piperidine ring, and an N-methyl group. The (3R,5R) stereochemistry further influences its conformational preferences and interactions with biological targets.
Properties
Molecular Formula |
C11H21FN2O2 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
UPBZJZJIXWPUNM-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1C[C@H](CNC1)F |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(CNC1)F |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation
The primary amine on the fluoropiperidine ring is protected as a tert-butyl carbamate (Boc group) to enhance stability and facilitate further functionalization.
- Typical reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Reaction conditions: Room temperature to mild heating in solvents like dichloromethane or tetrahydrofuran.
- The Boc protection is stereospecific, maintaining the (3R,5R) configuration.
N-Methylation
The N-methyl group on the carbamate nitrogen is introduced via methylation reactions.
- Common methylating agents include methyl iodide or dimethyl sulfate.
- Conditions: Mild base (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile.
- Careful control of stoichiometry and temperature prevents overalkylation or side reactions.
Representative Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Fluorination of piperidine | Selective fluorinating agent (e.g., N-fluorobenzenesulfonimide), chiral catalyst, solvent (e.g., acetonitrile) | 60-75 | Stereoselective fluorination to obtain (3R,5R) isomer |
| 2 | Boc Protection | Di-tert-butyl dicarbonate, triethylamine, dichloromethane, room temperature | 80-90 | Protects amine as tert-butyl carbamate |
| 3 | N-Methylation | Methyl iodide, potassium carbonate, acetonitrile, 0-25°C | 70-85 | Introduces N-methyl group on carbamate nitrogen |
| 4 | Purification | Flash chromatography (EtOAc/hexane gradient) | - | Final compound isolated as pure stereoisomer |
Detailed Example from Literature
While direct literature on tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate is limited, analogous compounds such as tert-Butyl ((3R,5S)-5-methylpiperidin-3-yl)carbamate have been synthesized with detailed protocols that can be adapted.
- Example: A palladium-catalyzed coupling reaction was performed using tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate with aryl bromides in N,N-dimethylformamide at 130°C for 3 hours, yielding 77% of the product after purification by flash chromatography.
- This demonstrates the stability of the Boc-protected piperidine under elevated temperatures and the feasibility of further functionalization post-carbamate formation.
Analytical and Purification Techniques
- NMR Spectroscopy : Used to confirm stereochemistry and purity, especially ^1H, ^13C, and ^19F NMR for fluorine-containing compounds.
- Mass Spectrometry (MS) : Confirms molecular weight; typical MS m/z for this compound is approximately 218.27 g/mol for the core carbamate.
- Chromatography : Flash column chromatography with ethyl acetate/hexane gradients is standard for purification.
- Chiral HPLC : Employed to verify enantiomeric purity due to the importance of stereochemistry.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Fluorination | N-fluorobenzenesulfonimide, chiral catalyst | Stereoselective introduction of fluorine |
| Amine Protection (Boc) | Di-tert-butyl dicarbonate, triethylamine | Formation of tert-butyl carbamate protecting group |
| N-Methylation | Methyl iodide, potassium carbonate | Introduction of N-methyl group |
| Purification | Flash chromatography (EtOAc/hexane gradient) | Isolation of pure stereoisomer |
| Characterization | NMR (^1H, ^13C, ^19F), MS, chiral HPLC | Confirmation of structure and stereochemistry |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom and the carbamate group can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of the target compound and related derivatives:
Key Differences and Implications
Fluorine Position and Substituents: The target compound’s 5-fluorine contrasts with the 3-fluorine in and the difluoromethyl group in . Fluorine position affects ring conformation and electronic properties. For example, a 5-fluorine may enhance metabolic stability compared to 3-fluorine derivatives due to reduced susceptibility to oxidative metabolism .
N-Methylcarbamate vs. Standard Carbamate: The N-methyl group in the target compound may reduce hydrogen-bonding capacity compared to non-methylated analogs like . This could influence pharmacokinetics (e.g., plasma protein binding) or enzymatic degradation rates .
Stereochemical Considerations :
- The (3R,5R) configuration in the target compound and contrasts with the (3S) configuration in . Stereochemistry dictates spatial orientation of substituents, impacting interactions with chiral biological targets (e.g., enzymes or receptors) .
Synthetic Yields and Purity :
- Compound 5m in achieved an 81% yield, suggesting efficient synthesis for pyrazole-piperidine hybrids. The target compound’s synthesis would require careful optimization of fluorination and stereochemical control steps.
Biological Activity
tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate , commonly referred to as M4 , is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating neurodegenerative diseases like Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C10H19FN2O2
- Molecular Weight : 218.27 g/mol
- CAS Number : 1405128-38-2
- Structure : The compound contains a piperidine ring substituted with a fluorine atom and a tert-butyl carbamate moiety.
M4 has been shown to exhibit multiple mechanisms that contribute to its biological activity:
-
Inhibition of Enzymes : M4 acts as an inhibitor of β-secretase and acetylcholinesterase. These enzymes are crucial in the pathogenesis of Alzheimer's disease due to their roles in amyloid beta peptide (Aβ) aggregation and cholinergic dysfunction.
- IC50 for β-secretase : 15.4 nM
- Ki for Acetylcholinesterase : 0.17 μM
- Reduction of Amyloid Aggregation : In vitro studies demonstrated that M4 significantly inhibits Aβ aggregation, achieving up to 85% inhibition at concentrations of 100 μM .
- Neuroprotection : M4 has been reported to enhance cell viability in astrocytes exposed to Aβ 1-42, suggesting a protective effect against neurotoxicity associated with AD. Specifically, it improved cell viability from 43.78% to 62.98% in treated astrocytes .
In Vitro Studies
In vitro experiments have highlighted the potential of M4 as a neuroprotective agent:
| Study Focus | Results |
|---|---|
| Cell Viability in Presence of Aβ | Increased from 43.78% (Aβ alone) to 62.98% (Aβ + M4) |
| TNF-α Production | M4 reduced TNF-α levels but not significantly compared to control |
| β-secretase Activity | Decreased without significant difference compared to controls |
In Vivo Studies
In vivo investigations using scopolamine-induced models of AD have provided insights into the efficacy of M4:
- While M4 demonstrated some protective effects against Aβ-induced toxicity in astrocytes, it did not show significant improvements compared to established treatments like galantamine in vivo.
- The bioavailability of M4 in the brain was identified as a critical factor influencing its effectiveness .
Case Studies and Research Findings
- Neuroprotective Effects : A study published in PubMed Central detailed how M4 reduced astrocyte death induced by Aβ 1-42, indicating its potential use as a therapeutic agent for AD .
- Multi-target Approach : Research suggests that compounds like M4 that target multiple pathways may offer better outcomes for AD treatment than single-target drugs due to the complex nature of the disease .
- Comparative Studies : In comparative studies with other compounds, M4 showed promise but highlighted the need for further research into its pharmacokinetics and long-term effects on cognitive function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
